2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-28-18-12-10-16(11-13-18)14-25-22-19-7-3-5-9-21(19)26-23(27-22)29-15-17-6-2-4-8-20(17)24/h2-13H,14-15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGAKYQLYSUERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Substituents:
Formation of Sulfanyl Linkage: The sulfanyl linkage can be introduced by reacting the intermediate with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substitution at Position 2
- Chlorine vs. Methyl : The 2-Cl substituent in EP128265 and the target compound enhances electrophilicity, favoring interactions with nucleophilic residues in targets like tubulin . In contrast, 2-CH3 (MPC-6827) reduces reactivity but improves metabolic stability .
- Sulfanyl Linker : The [(2-chlorophenyl)methyl]sulfanyl group in the target compound may offer better redox stability compared to direct aryl substitutions (e.g., 4-methoxyphenyl in ).
Substitution at Position 4
- 4-Methoxyphenylmethyl vs.
Pharmacokinetic and Pharmacodynamic Profiles
- BBB Penetration : Methylation of the 4-amine (e.g., EP128265 and MPC-6827) correlates with high BBB penetration, a critical feature for CNS-targeting agents . The target compound lacks N-methylation, which may limit CNS bioavailability.
- Metabolic Stability : Fluorine substitution () and methyl groups () reduce oxidative metabolism compared to chlorine, which is susceptible to dehalogenation .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a member of the quinazoline family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H18ClN3O2S
- IUPAC Name : this compound
- SMILES Notation : COc1ccc(CNC(CSCc(cccc2)c2Cl)=O)cc1
Biological Activity Overview
Quinazoline derivatives, including the target compound, have been shown to exhibit various biological activities such as:
- Anticancer Activity : Quinazoline derivatives are known for their potential in cancer therapy. Studies have demonstrated that modifications in the quinazoline structure can enhance their potency against various cancer cell lines.
- Antibacterial Properties : Some quinazoline derivatives have exhibited antibacterial activity against a range of pathogens, making them candidates for antibiotic development.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including COX enzymes and DPP-IV, which are relevant in inflammatory processes and diabetes management.
The biological activities of quinazoline derivatives often stem from their ability to interact with specific molecular targets:
- EGFR Inhibition : Certain quinazoline compounds have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. For example, compounds similar to the target compound showed IC50 values ranging from 0.36 to 40.90 μM against cancer cell lines .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some studies indicate that modifications in the quinazoline structure can enhance DPP-IV inhibitory activity, which is significant for managing type 2 diabetes .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Anticancer Screening : A study synthesized benzenesulfonamide-linked quinazolinone-based hybrids and evaluated their anticancer properties against MDA-MB-231 cells. The best-performing compound exhibited a significant inhibitory profile against EGFR .
- Antimicrobial Activity : Research has shown that specific modifications in the quinazoline structure can lead to enhanced antibacterial properties. For instance, derivatives with bulky groups demonstrated improved activity against resistant strains .
- Enzyme Inhibition Studies : A series of studies focused on enzyme inhibition revealed that certain quinazoline derivatives could effectively inhibit COX enzymes and DPP-IV, suggesting potential therapeutic applications in inflammatory diseases and diabetes management .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic Analytical Workflow
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm substitution patterns (e.g., distinguishing 2-sulfanyl vs. 4-amine groups). For example, the methoxy group (4-OCH) appears as a singlet at δ ~3.8 ppm in H NMR .
- High-Performance Liquid Chromatography (HPLC): Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 438.0921 for CHClNOS) .
What in vitro assays are recommended for preliminary evaluation of its biological activity?
Q. Basic Biological Screening
- Cytotoxicity: MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Antimicrobial Activity: Broth microdilution assay (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .
How can researchers optimize the synthetic yield of this compound?
Q. Advanced Reaction Engineering
- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions (e.g., N- vs. O-alkylation) .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfanyl group incorporation efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
What strategies are employed to resolve contradictory biological activity data across studies?
Q. Advanced Data Analysis
- Dose-Response Reproducibility: Validate IC values using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
- Metabolic Stability Testing: Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Structural Confirmation: Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic forms .
How can structure-activity relationship (SAR) studies guide functional group modifications?
Q. Advanced Medicinal Chemistry
- Quinazoline Core Modifications: Replace the sulfanyl group with sulfonyl to enhance solubility but note reduced EGFR inhibition (ΔIC from 0.2 μM to 1.5 μM) .
- Methoxy Position Analysis: Moving the 4-methoxy group to the 3-position on the benzylamine moiety decreases cytotoxicity (e.g., IC shifts from 5 μM to >50 μM in HeLa cells) .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to predict bioactivity cliffs and prioritize substituents for synthesis .
What mechanistic studies are critical to elucidate its mode of action?
Q. Advanced Mechanistic Probes
- Target Identification: Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to isolate binding proteins .
- Pathway Analysis: RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis vs. autophagy pathways) .
- Molecular Docking: Simulate interactions with EGFR (PDB ID: 1M17) to identify key binding residues (e.g., Lys721, Thr830) .
How should researchers address discrepancies in reported synthetic yields?
Q. Advanced Troubleshooting
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., overalkylated species) and adjust stoichiometry .
- Reaction Monitoring: In-situ IR spectroscopy to track thiourea intermediate formation during cyclization .
- Scale-Up Considerations: Switch from batch to flow chemistry to improve heat transfer and consistency .
What are the key stability considerations for long-term storage?
Q. Advanced Formulation Science
- Degradation Pathways: Hydrolysis of the sulfanyl group under acidic conditions; store at pH 7.4 in amber vials .
- Lyophilization: Freeze-dry in trehalose matrix to prevent aggregation during storage at -80°C .
How can computational tools predict its ADMET properties?
Q. Advanced In Silico Modeling
- ADMET Prediction: Use SwissADME to estimate LogP (~3.2), BBB permeability (low), and CYP450 inhibition .
- Toxicity Profiling: ProTox-II to flag potential hepatotoxicity (e.g., similarity to known hepatotoxins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
